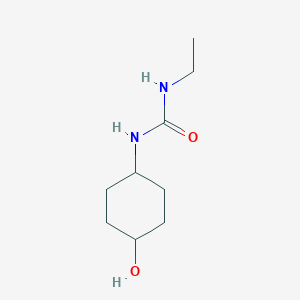3-Ethyl-1-(4-hydroxycyclohexyl)urea
CAS No.: 1241675-79-5
Cat. No.: VC4511781
Molecular Formula: C9H18N2O2
Molecular Weight: 186.255
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1241675-79-5 |
|---|---|
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.255 |
| IUPAC Name | 1-ethyl-3-(4-hydroxycyclohexyl)urea |
| Standard InChI | InChI=1S/C9H18N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h7-8,12H,2-6H2,1H3,(H2,10,11,13) |
| Standard InChI Key | BDIMVNHBVCPOFN-ZKCHVHJHSA-N |
| SMILES | CCNC(=O)NC1CCC(CC1)O |
Introduction
Chemical Identity and Structural Features
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ | |
| Molecular Weight | 186.25 g/mol | |
| CAS Numbers | 1241675-79-5, 956711-41-4 | |
| Stereoisomerism | trans predominant | |
| Estimated logP | 1.2–1.5 |
Synthesis and Structural Optimization
Innovations in Urea Fusion
Patent data reveal that urea fusion—a solvent-free process involving heating amines with excess urea at 130–150°C—offers a scalable alternative . For instance, a 30-gallon reactor produced a related azetidinecarboxamide in 80% yield using this method . Applied to 3-ethyl-1-(4-hydroxycyclohexyl)urea, this approach could minimize solvent waste and streamline purification.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Isocyanate | 70–85 | >95 | Mild conditions |
| Phosgene | 65–75 | 90–95 | High reactivity |
| Urea Fusion | 75–80 | 85–90 | Solvent-free, scalable |
Pharmacological and Biological Relevance
Anti-Inflammatory and Metabolic Effects
The 4-hydroxycyclohexyl motif appears in PPARγ modulators such as SP-C01, which reduces lipid accumulation and inflammation without inducing weight gain . This compound’s urea backbone facilitates hydrogen bonding with the receptor’s ligand-binding domain, a feature shared by 3-ethyl-1-(4-hydroxycyclohexyl)urea .
Applications in Materials Science
Molecularly Imprinted Polymers (MIPs)
Ureas serve as templates in MIPs due to their hydrogen-bonding capacity. For example, thiourea-based MIPs achieve 90% template recovery in catalysis applications . 3-Ethyl-1-(4-hydroxycyclohexyl)urea’s rigid structure could improve polymer selectivity for small-molecule recognition in sensors or chromatography .
Supramolecular Chemistry
The compound’s urea group participates in quadruple hydrogen-bonding networks, enabling self-assembly into nanostructures. Such properties are exploited in drug delivery systems, where controlled aggregation modulates release kinetics .
Structural Analogs and SAR Insights
Table 3: Bioactivity of Related Urea Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Key Feature |
|---|---|---|---|
| trans-4-[4-(3-Adamantylureido)cyclohexyloxy]benzoic acid | sEH | 1.3 nM | Carboxylic acid adjunct |
| UNC1062 | Mer kinase | 2.4 nM | Sulfonamide linker |
| SP-C01 | PPARγ/sEH | 0.87 μM | Dual modulator |
Modifications to the ethyl group or cyclohexyl hydroxyl position could fine-tune target selectivity. For instance, replacing ethyl with larger alkyl chains may enhance hydrophobic interactions but reduce solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume